BenchChemオンラインストアへようこそ!

3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Physicochemical profiling Lipophilicity Medicinal chemistry

3-Butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione (xanthine) derivative with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol. The compound features an N3-butyl and an N7-pentyl substitution on the xanthine core, distinguishing it from natural methylxanthines such as caffeine, theophylline, and theobromine.

Molecular Formula C14H22N4O2
Molecular Weight 278.356
CAS No. 730949-71-0
Cat. No. B2879311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS730949-71-0
Molecular FormulaC14H22N4O2
Molecular Weight278.356
Structural Identifiers
SMILESCCCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC
InChIInChI=1S/C14H22N4O2/c1-3-5-7-8-17-10-15-12-11(17)13(19)16-14(20)18(12)9-6-4-2/h10H,3-9H2,1-2H3,(H,16,19,20)
InChIKeyRJNXWJAUNGLEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 730949-71-0): Chemical Identity and Procurement Baseline


3-Butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione (xanthine) derivative with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol [1]. The compound features an N3-butyl and an N7-pentyl substitution on the xanthine core, distinguishing it from natural methylxanthines such as caffeine, theophylline, and theobromine. It is listed as a research chemical by multiple suppliers, typically at 95% purity, and is classified under purine derivatives and nucleotide/base-related reagents [1].

Why 3-Butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Cannot Be Replaced by Common Xanthine Analogs


Generic substitution within the purine-2,6-dione class is precluded by the non-linear structure-activity relationships (SAR) governing biological target engagement. The N3 and N7 alkyl chain lengths in this compound create a distinct steric and lipophilic profile (XLogP3-AA = 2.4) compared to natural methylxanthines [1]. Even subtle alterations in N-alkyl substitution can drastically shift a compound's selectivity between adenosine receptor subtypes (A1, A2A, A2B, A3), phosphodiesterase isoforms, or other purine-recognizing proteins [1][2]. Therefore, this compound cannot be interchanged with caffeine, theophylline, pentoxifylline, or other alkyl-xanthines without risking a complete change in target engagement and biological readout.

Quantitative Differentiation Evidence for 3-Butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione


Physicochemical Baseline: Molecular Properties vs. Key Xanthine Analogs

The calculated partition coefficient (XLogP3-AA = 2.4) and topological polar surface area (TPSA = 67.2 Ų) of 3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione establish its distinct physicochemical space relative to major in-class analogs. The longer N7-pentyl and N3-butyl chains increase lipophilicity compared to the N7-methyl/N3-methyl substitution of caffeine (XLogP3-AA ≈ -0.1), the N7-H/N3-methyl of theophylline (XLogP3 ≈ -0.1), or the N7-methyl/N3-H of theobromine (XLogP3 ≈ -0.3). These computed properties are predictive of differences in membrane permeability, plasma protein binding, and non-specific tissue distribution [1][2].

Physicochemical profiling Lipophilicity Medicinal chemistry

Rotatable Bond Count: Conformational Flexibility Comparison with Pentoxifylline and Caffeine

The compound possesses 7 rotatable bonds, conferring greater conformational flexibility than the benchmark hemorheologic agent pentoxifylline (6 rotatable bonds) and substantially more than caffeine (1 rotatable bond). This difference in ligand flexibility can directly influence the entropic penalty upon protein binding and the ability to adopt conformations required for engaging cryptic binding pockets, as established in studies of purine-based enzyme inhibitors [1][2].

Conformational analysis Molecular flexibility Target binding

Hydrogen Bond Donor Capacity: Differential Potential for Target Interaction

With only 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), this compound exhibits a reduced HBD count relative to the prototypical substrate xanthine (2 HBD, 4 HBA) and the non-selective PDE inhibitor theophylline (1 HBD, 5 HBA). This altered hydrogen-bonding capacity is known to modulate discrimination among purine-binding enzyme families, including xanthine oxidase, purine nucleoside phosphorylase, and adenosine deaminase [1][2]. A lower HBD count can reduce desolvation costs and alter selectivity profiles in aqueous biological environments.

Hydrogen bonding Molecular recognition Structure-activity relationship

Structural Uniqueness: Absence of N1-Methyl Substitution vs. Caffeine and Theophylline

Unlike caffeine (N1-methyl, N3-methyl, N7-methyl) and theophylline (N1-methyl, N3-methyl, N7-H), the target compound lacks an N1-alkyl substituent (N1-H). This structural difference is critical because N1-substitution patterns in purine-2,6-diones are known to influence cytochrome P450-mediated metabolism, particularly CYP1A2, which primarily demethylates N1- and N3-methyl groups [1]. The N1-unsubstituted feature of this compound suggests a distinct metabolic liability profile, potentially avoiding the rapid N1-demethylation that limits the half-life of theophylline in vivo [2].

Chemical scaffold Substitution pattern Metabolic stability

Recommended Application Scenarios for 3-Butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Based on Physicochemical Differentiation


Probing Adenosine Receptor Subtype Selectivity via Extended N7-Alkyl SAR

The extended N7-pentyl chain of this compound, combined with an N3-butyl group, makes it a valuable tool for systematic structure-activity relationship (SAR) studies at adenosine receptor subtypes. Class-level evidence demonstrates that N7-substituents longer than methyl can shift antagonist selectivity profiles away from A1 receptors toward A2A or A2B subtypes . Researchers investigating the steric limits of the N7-binding pocket in adenosine receptors can use this compound as a precise probe, comparing its binding outcomes directly to those of caffeine (N7-methyl) or 7-ethyl analogs. The high lipophilicity (XLogP3-AA = 2.4) also supports experiments examining the role of ligand hydrophobicity in membrane partitioning and receptor access kinetics .

Investigating Metabolic Stability of N1-Unsubstituted Xanthines in Hepatic Models

Because this compound lacks an N1-alkyl group, it is predicted to resist the CYP1A2-mediated N1-demethylation that rapidly metabolizes theophylline and caffeine . This property positions it as a candidate for comparative metabolic stability studies in primary hepatocyte or hepatic microsomal assays. By incubating this compound alongside theophylline (N1-methyl) under standardized conditions, researchers can quantitatively measure the impact of N1-substitution on intrinsic clearance, providing direct evidence for structure-metabolism relationships in the xanthine class. Such data are valuable for designing longer-acting purine-2,6-dione-based chemical probes or lead compounds .

Lipophilicity-Driven Membrane Permeability Assessment in Blood-Brain Barrier Models

With a computed XLogP3-AA of 2.4, this compound occupies a lipophilicity range that is considered favorable for passive blood-brain barrier (BBB) penetration (typically LogP 1.5–3.5) . This contrasts with the low lipophilicity of natural methylxanthines (XLogP3 ≈ -0.1 for caffeine) and makes it a superior candidate for comparative permeability assays using parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer systems. Researchers can directly compare the apparent permeability coefficient (Papp) of this compound against that of caffeine to quantify how incremental alkyl chain elongation enhances transmembrane flux, providing critical data for CNS-targeted purine-2,6-dione development .

Quote Request

Request a Quote for 3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.